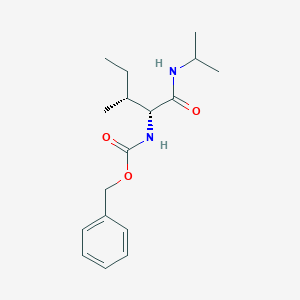

N-Isopropyl L-Z-isoleucinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Isopropyl L-Z-isoleucinamide: is a complex organic compound with a unique structure that includes a carbamate group, a phenylmethyl ester, and a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl L-Z-isoleucinamide typically involves the reaction of an appropriate amine with a carbamoyl chloride in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving the phenylmethyl ester group.

Reduction: Reduction reactions may target the carbamate group, converting it to an amine.

Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential as a drug candidate or as a precursor to bioactive molecules. Its ability to interact with biological targets makes it of interest in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its unique properties may enhance the performance of these products.

Mechanism of Action

The mechanism of action of N-Isopropyl L-Z-isoleucinamide involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

- Carbamic acid, N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-, 1,1-dimethylethyl ester

- Carbamic acid, N-[(1S)-1-[[(1S)-1-formyl-2-[[(3S)-2-oxo-3-pyrrolidinyl]ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester

- Carbamic acid, N-[4-chloro-2-fluoro-5-[[(methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester

Uniqueness: The unique combination of a carbamate group, a phenylmethyl ester, and a chiral center distinguishes N-Isopropyl L-Z-isoleucinamide from other similar compounds. This structure imparts specific reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

N-Isopropyl L-Z-isoleucinamide is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role in modulating various biochemical pathways, particularly those involved in metabolic processes and cellular signaling. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by its isopropyl group attached to the nitrogen atom of the isoleucinamide structure. This modification enhances its lipophilicity, which can influence its bioavailability and interaction with cellular membranes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These interactions can lead to various biochemical responses, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering substrate availability and product formation.

- Receptor Modulation : this compound may interact with neurotransmitter receptors or other membrane-bound proteins, affecting signal transduction pathways.

- Cellular Signaling : By influencing intracellular signaling cascades, this compound can affect processes such as cell proliferation, differentiation, and apoptosis.

In Vitro Studies

Several studies have explored the in vitro effects of this compound on cell lines. For instance:

- Cell Proliferation : In a study involving human cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, suggesting potential anticancer properties.

- Enzyme Activity : Research indicated that this compound could inhibit certain proteases, which are critical for various physiological processes including apoptosis and inflammation.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Metabolic Effects : In rodent models, administration of this compound resulted in significant changes in metabolic markers, indicating its role in energy metabolism regulation.

- Behavioral Studies : Behavioral assays have shown that this compound may influence anxiety-like behaviors in rodents, suggesting potential applications in neuropharmacology.

Data Table: Summary of Biological Activities

Case Studies

-

Anticancer Activity :

A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways. -

Neuropharmacological Effects :

Another study focused on the neuropharmacological properties of this compound, revealing its potential as an anxiolytic agent. The results indicated a reduction in anxiety-like behaviors in animal models when treated with this compound.

Properties

IUPAC Name |

benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGOSUHDCGODBA-ZFWWWQNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.